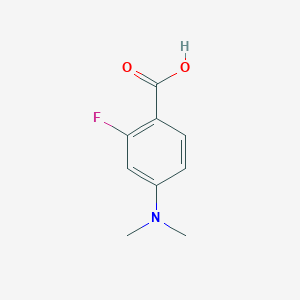

4-(二甲基氨基)-2-氟苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Dimethylamino)benzoic acid is a derivative of benzoic acid where the hydrogen atom at the 4th position of the benzene ring is replaced by a dimethylamino group . It is a white solid and is of interest due to its basicity, which is higher than that of pyridine . This is due to the resonance stabilization from the dimethylamino substituent .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)benzoic acid and its derivatives has been studied extensively. For instance, one study synthesized a series of molecular salts from the commonly available 4-dimethylaminopyridine organic base and benzoic acid derivatives containing additional functional groups . The resulting molecular salts were formed through the deprotonation of the acidic moiety such as COOH .

Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzoic acid consists of a benzene ring substituted with a dimethylamino group and a carboxyl group . The linear formula of the compound is (CH3)2NC6H4CO2H . The compound’s stability is due to hyper-conjugative interactions and a hydrogen-bonding network .

Chemical Reactions Analysis

4-(Dimethylamino)benzoic acid, due to its basicity, is a useful nucleophilic catalyst for a variety of reactions . It has been found to be highly reactive towards a wide range of compounds, making it useful as a condensation reagent, oxidizable and reducible reactant in many reactions .

Physical And Chemical Properties Analysis

4-(Dimethylamino)benzoic acid is a white solid with a molecular weight of 165.19 g/mol . It has a melting point of 241-243 °C . The compound is slightly soluble in water .

科学研究应用

Amino Acid Modification

Method: Acid-Assisted Reactions with Dimethyl Carbonate

A novel and efficient method involves modifying amino acids using a combination of dimethyl carbonate (DMC) and acid. This approach achieves N-methylation, N,O-dimethylation, and N-formylation of various amino acids with remarkable success rates (conversions >99% and yields >99%). The modified amino acids are fully characterized using NMR spectroscopy .

Advantages::Reagent for Assaying Enzymes

Compound: 4-(Dimethylamino)cinnamaldehyde

This compound serves as a reagent in the assay of enzymes such as apotryptophanase and tryptophanase . Additionally, it is used in a chromogenic method for quantifying proanthocyanidines in cranberry powder .

Nucleophilic Catalyst

Compound: 4-(Dimethylamino)pyridine (DMAP)

DMAP acts as a versatile nucleophilic catalyst in various reactions:

Phage-Based Delivery Systems

Bacteriophages (phages) are unique viruses that selectively infect bacteria. Leveraging their modifiable properties, phages serve as innovative, safe, and efficient delivery vectors. While not directly related to 4-(Dimethylamino)-2-fluorobenzoic acid, this field represents an exciting avenue for future research .

未来方向

The unique structural feature of 4-(Dimethylamino)benzoic acid, containing a para-dialkylamino substituent to an aldehyde moiety, renders it highly reactive towards a wide range of compounds . This has made it useful in a variety of applications from analytical, biochemical to synthetic procedures and processes . Future research may focus on exploring its potential uses in microbiology, chemical pathology, organic synthesis, pharmaceutical, and analytical chemistry .

属性

IUPAC Name |

4-(dimethylamino)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGTURFYFFKUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-2-fluorobenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2688202.png)

![4-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzenesulfonyl fluoride](/img/structure/B2688203.png)

![8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2688206.png)

![3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid](/img/structure/B2688207.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2688209.png)

![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2688210.png)

![Methyl 5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2688217.png)